

A Comprehensive Technical Guide to 4-Fluoro-2-(trifluoromethyl)benzaldehyde

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Compound of Interest

Compound Name: 4-Fluoro-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1297551

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Fluoro-2-(trifluoromethyl)benzaldehyde**, a critical building block in modern chemical synthesis. Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group, imparts exceptional reactivity and metabolic stability, making it an indispensable intermediate in the pharmaceutical and agrochemical industries.^[1] This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its strategic role in the development of complex molecules.

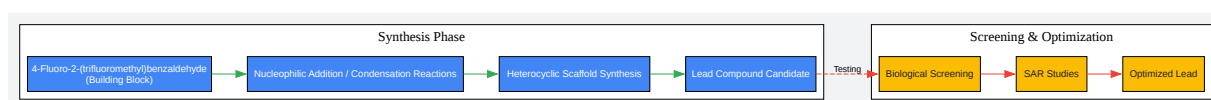
Physicochemical and Spectroscopic Data

The inherent properties of **4-Fluoro-2-(trifluoromethyl)benzaldehyde** are fundamental to its application in synthesis. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the electrophilicity of the aldehyde, making it highly reactive towards nucleophiles.^[2]

Property	Value	Source
Molecular Weight	192.11 g/mol	[2][3][4][5][6]
Molecular Formula	C ₈ H ₄ F ₄ O	[2][3][4][5]
CAS Number	90176-80-0	[3]
Appearance	Colorless to light yellow clear liquid	[2][3]
Density	1.41 - 1.42 g/cm ³	[2][3][5]
Boiling Point	113 - 119 °C	[2][3][4][6]
Refractive Index	n ₂₀ /D 1.45	[2][3][6]
Purity	≥98% (GC)	[3][6]
InChIKey	KFEHNLFIGPWNB-UHFFFAOYSA-N	[5][6][7]
SMILES	C1=CC(=C(C=C1C(F)(F)F)C=O	[5][6][7]

Role in Drug Discovery and Development

The strategic incorporation of fluorine and trifluoromethyl (-CF₃) groups is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[8] The -CF₃ group, in particular, can improve metabolic stability, binding affinity, and membrane permeability.[8] **4-Fluoro-2-(trifluoromethyl)benzaldehyde** serves as a key intermediate for introducing these crucial moieties into novel drug candidates, particularly in the synthesis of heterocyclic compounds and other complex molecular scaffolds foundational to pharmaceutical development.[1][2][9]



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Role as an Intermediate in a Drug Discovery Workflow.

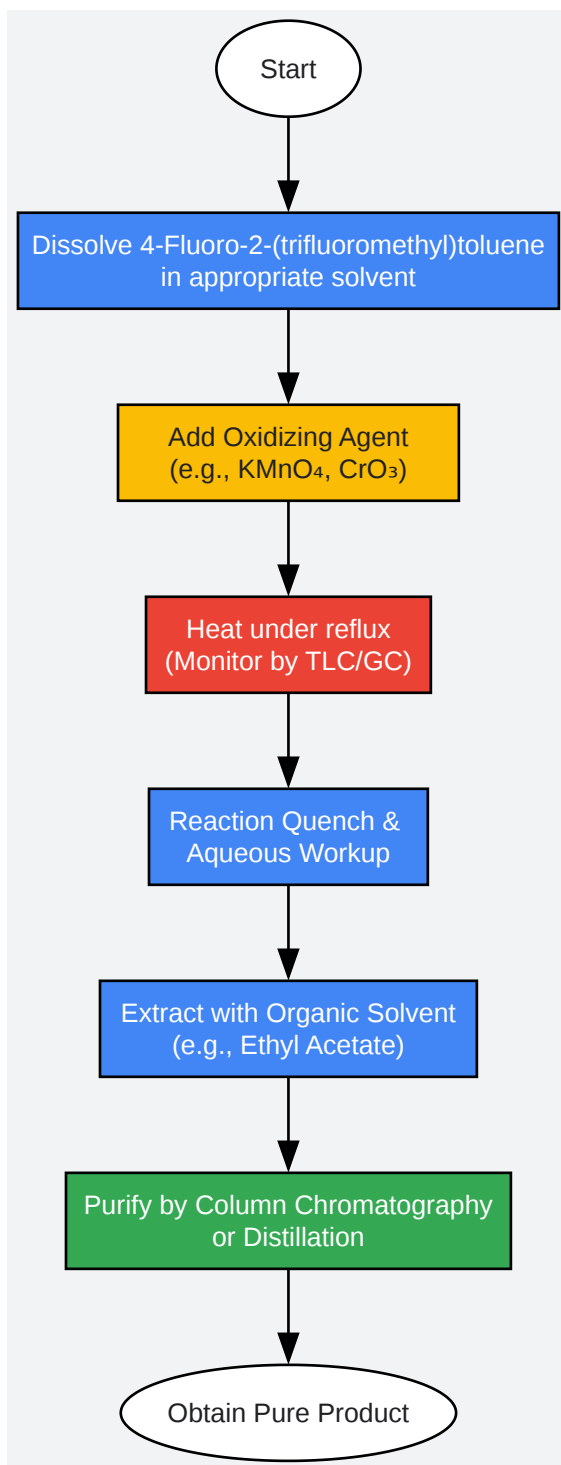
Experimental Protocols

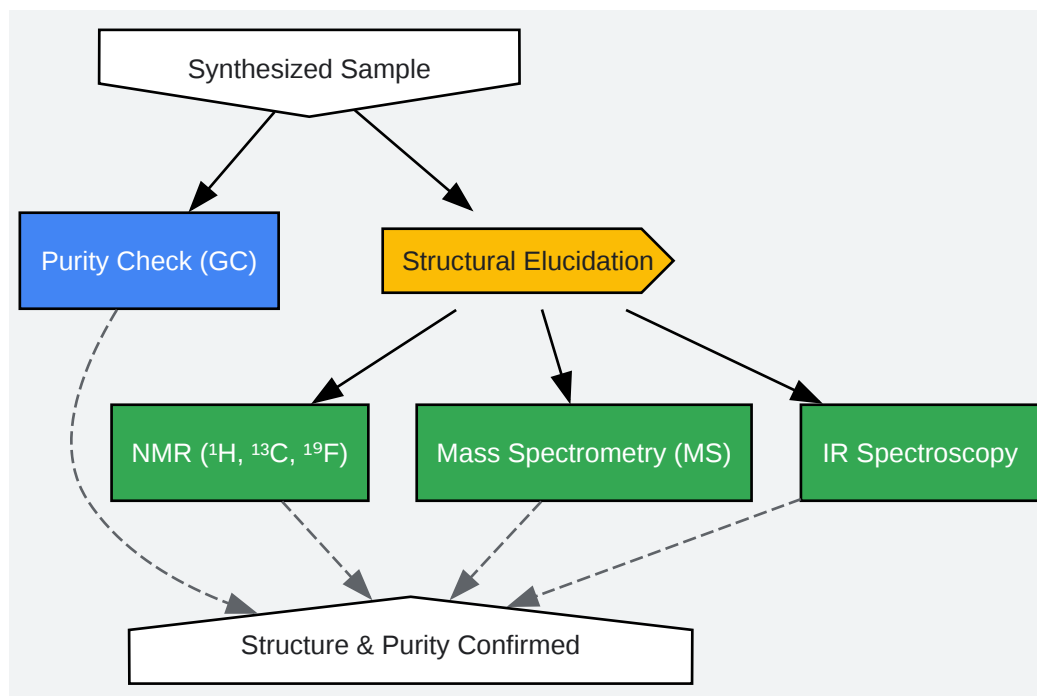
Detailed methodologies for the synthesis and characterization of **4-Fluoro-2-(trifluoromethyl)benzaldehyde** are crucial for its effective use in research and development.

Synthesis Protocol: Oxidation of 4-Fluoro-2-(trifluoromethyl)toluene

This protocol describes a common synthetic route for producing aryl aldehydes from the corresponding toluenes.

Workflow Diagram:





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